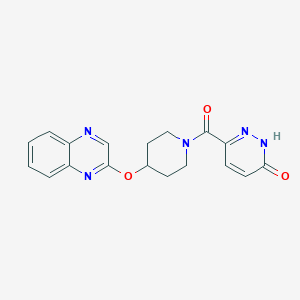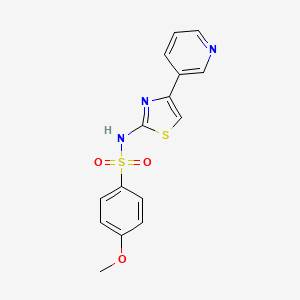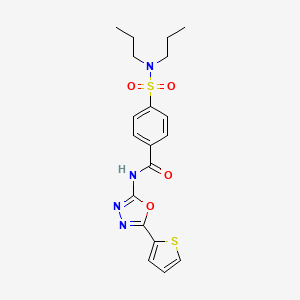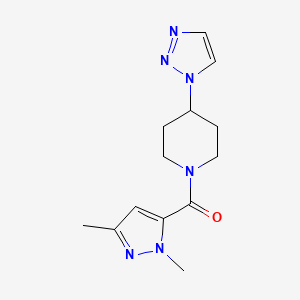
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 2-chloro-5-fluoro-4- (4-fluorophenyl)pyrimidine undergoes a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst .Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride is not fully understood. However, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, its high potency also means that it can be toxic to non-cancerous cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride in scientific research. One area of interest is its potential use in combination with other cancer drugs. Another area of research is the development of more targeted delivery methods to reduce toxicity to non-cancerous cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other diseases.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer treatment. Its high potency, anti-inflammatory properties, and ability to inhibit the growth of bacteria and fungi make it a promising option for future research. However, its toxicity to non-cancerous cells and the need for further studies to fully understand its mechanism of action are important considerations.
Métodos De Síntesis
The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride involves the reaction of 5-fluoro-2-chloropyrimidine with piperidine-3-ol in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have synergistic effects when used in combination with other cancer drugs.
Safety and Hazards
Propiedades
IUPAC Name |
5-fluoro-2-piperidin-3-yloxypyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O.2ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;;/h4-5,8,11H,1-3,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCGWOYMGOEPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=N2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)




![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2948091.png)

